Electronic Band Gap: Azupyrene's Gap Is 0.72 eV Smaller than Pyrene (UPS + NEXAFS on Polycrystalline Thin Films)
In a direct head-to-head comparison using ultraviolet photoelectron spectroscopy (UPS) and near-edge X-ray absorption fine structure (NEXAFS) on polycrystalline thin films (>30 nm on Cu(111)), the electronic band gap of dicyclopenta[ef,kl]heptalene (azupyrene) was found to be 0.72 eV smaller than that of pyrene. UPS showed the first electron removal energy (HOMO-derived) for azupyrene at 2.10 eV vs. 2.45 eV for pyrene (Δ = 0.35 eV), while NEXAFS revealed the X-ray absorption edge of azupyrene at a photon energy 0.37 eV lower than pyrene, consistent with a lower-lying LUMO. Combined, these yield the 0.72 eV electronic gap difference [1]. DFT calculations corroborate this finding, giving calculated absolute electronic band gaps of 2.96 eV (azupyrene) vs. 3.83 eV (pyrene), a difference of 0.87 eV [1]. This reduced gap is a direct consequence of the non-alternant topology and translates into substantially altered charge injection and transport characteristics.
| Evidence Dimension | Electronic band gap (HOMO→LUMO gap measured by UPS + NEXAFS) |
|---|---|
| Target Compound Data | Azupyrene: HOMO-derived binding energy 2.10 eV; LUMO edge 0.37 eV lower than pyrene; calculated absolute gap 2.96 eV |
| Comparator Or Baseline | Pyrene: HOMO-derived binding energy 2.45 eV; LUMO edge reference; calculated absolute gap 3.83 eV |
| Quantified Difference | Experimental electronic gap difference Δ = 0.72 eV (azupyrene smaller); calculated gap difference Δ = 0.87 eV |
| Conditions | Polycrystalline thin films (>30 nm) on Cu(111) under UHV; UPS He I (21.22 eV); C K-edge NEXAFS; DFT B3LYP/cc-pVTZ gas-phase calculations |
Why This Matters
A 0.72 eV reduction in the electronic band gap directly impacts charge-injection barriers at metal–organic interfaces, enabling lower turn-on voltages in organic field-effect transistors (OFETs) and more efficient charge-carrier generation in organic photovoltaic devices.
- [1] Klein, B. P.; Ruppenthal, L.; Hall, S. J.; Sattler, L. E.; Weber, S. M.; Herritsch, J.; Jaegermann, A.; Maurer, R. J.; Hilt, G.; Gottfried, J. M. Topology Effects in Molecular Organic Electronic Materials: Pyrene and Azupyrene. ChemPhysChem 2021, 22 (11), 1065–1073. View Source
